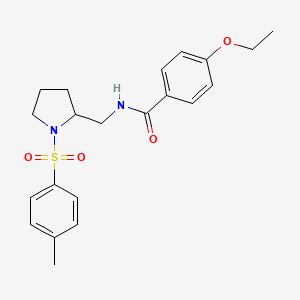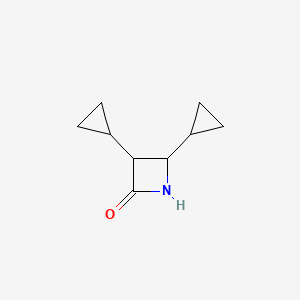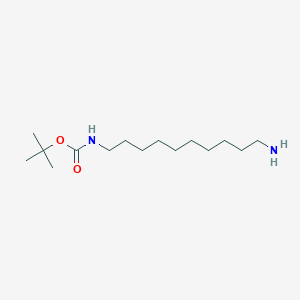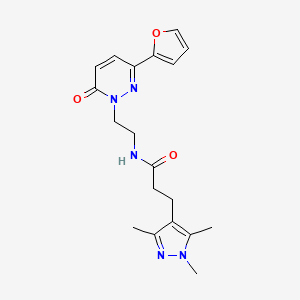
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains a pyrazole ring, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a broad range of pharmacological activities .
Scientific Research Applications
Molecular Structure and Disorder
The research on isomorphous structures, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, highlights the chlorine-methyl exchange rule. These structures demonstrate significant disorder, affecting the detection of isomorphism in data-mining procedures. This study indicates the complexity in molecular structures and the need for precise treatment to improve structural descriptions (V. Rajni Swamy et al., 2013).
Enzyme Inhibitory Activity
A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives reveals their potential as enzyme inhibitors. Specifically, these derivatives exhibit in vitro inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking analysis confirms significant interactions at enzyme active sites, suggesting these compounds' potential for further pharmacological studies (A. Cetin et al., 2021).
Anticancer Activity
Research into thiophene-containing 1,3-diarylpyrazole derivatives has identified compounds with significant anticancer activity. For example, one derivative exhibited high growth inhibitory effects on Raji and HL60 cancer cells, with promising physicochemical properties for oral absorption. This work underscores the potential of these compounds for further development in cancer treatment (Nazan Inceler et al., 2013).
Antimicrobial Activity
Several studies have synthesized and evaluated compounds for antimicrobial activities, demonstrating significant effects against various microbial strains. For instance, pyrazoline derivatives have shown to possess antimicrobial properties, indicating their potential as therapeutic agents in combating microbial infections (Amara Mumtaz et al., 2015).
Molecular Interaction and Binding Analysis
Investigations into the molecular interactions of certain compounds with receptors, such as the CB1 cannabinoid receptor, provide insights into their binding mechanisms and potential therapeutic applications. These studies contribute to our understanding of receptor-ligand interactions and the development of targeted therapies (J. Shim et al., 2002).
Future Directions
The future directions for research on (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone and related compounds could involve further exploration of their synthesis, chemical reactivity, and pharmacological activity. Given the broad range of activities exhibited by pyrazole derivatives, these compounds could be promising targets for the development of new drugs .
properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-7-4-13(15-16)11-3-2-6-17(9-11)14(18)12-5-8-19-10-12/h4-5,7-8,10-11H,2-3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLIVYUQDLNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2552828.png)
![N-(2H-1,3-Benzodioxol-5-YL)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2552829.png)


![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![3-[4-(3-Phenyl-allyl)-piperazin-1-yl]-N-m-tolyl-propionamide](/img/structure/B2552839.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)



![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)